N-[[4-(benzamidooxymethyl)-2,3,5,6-tetramethylphenyl]methoxy]benzamide
Overview
Description
N-[[4-(benzamidooxymethyl)-2,3,5,6-tetramethylphenyl]methoxy]benzamide is a complex organic compound characterized by its unique structure, which includes benzamide and tetramethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(benzamidooxymethyl)-2,3,5,6-tetramethylphenyl]methoxy]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the benzamidooxymethyl group: This step involves the reaction of benzamide with formaldehyde and a suitable amine under controlled conditions.
Introduction of the tetramethylphenyl group: This is achieved through a Friedel-Crafts alkylation reaction, where tetramethylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Coupling of intermediates: The final step involves the coupling of the benzamidooxymethyl intermediate with the tetramethylphenyl intermediate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(benzamidooxymethyl)-2,3,5,6-tetramethylphenyl]methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, amines, and halides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[4-(benzamidooxymethyl)-2,3,5,6-tetramethylphenyl]methoxy]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[4-(benzamidooxymethyl)-2,3,5,6-tetramethylphenyl]methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[[4-(benzamidooxymethyl)-2,3,5,6-tetramethylphenyl]methoxy]benzamide can be compared with similar compounds such as benzylamine and other benzamide derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of benzamidooxymethyl and tetramethylphenyl groups in this compound contributes to its distinct chemical and biological properties.
List of Similar Compounds
Benzylamine: An organic compound with the formula C7H9N, used as a precursor in organic synthesis.
Other benzamide derivatives: Compounds with varying substituents on the benzamide moiety, each exhibiting unique properties and applications.
Properties
IUPAC Name |
N-[[4-(benzamidooxymethyl)-2,3,5,6-tetramethylphenyl]methoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-17-18(2)24(16-32-28-26(30)22-13-9-6-10-14-22)20(4)19(3)23(17)15-31-27-25(29)21-11-7-5-8-12-21/h5-14H,15-16H2,1-4H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEXAAIDTOOJMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CONC(=O)C2=CC=CC=C2)C)C)CONC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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